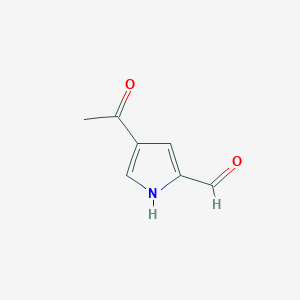

4-acetyl-1H-pyrrole-2-carbaldehyde

説明

Historical Context of Pyrrole (B145914) Chemistry in Academic Research

The study of pyrrole chemistry dates back to the late 19th century with the pioneering work of Paal and Knorr. epa.gov Their development of synthetic methods for creating pyrrole rings opened the door to extensive research into this class of compounds. epa.gov The inherent aromaticity and the electron-donating nature of the nitrogen atom in the pyrrole ring make it reactive towards electrophilic substitution, a key feature that has been exploited in countless synthetic applications. researchgate.netchemistrysteps.com Over the decades, research has expanded from basic synthesis and reactivity studies to the incorporation of pyrrole moieties into complex natural products, medicinal agents, and advanced materials. epa.govalliedacademies.org

Importance of Pyrrole Carbaldehydes in Organic and Medicinal Chemistry Research

Pyrrole carbaldehydes, a subclass of pyrrole derivatives, are particularly valuable intermediates in organic synthesis. nih.govnih.gov The aldehyde group provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. researchgate.net In medicinal chemistry, the pyrrole nucleus is a recognized "privileged scaffold," meaning it is a structural motif that can bind to multiple biological targets with high affinity. alliedacademies.orgrsc.org The incorporation of a carbaldehyde function further enhances the potential for developing novel therapeutic agents. Pyrrole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. alliedacademies.orgbenthamdirect.com

Overview of Research Trajectories for 4-Acetyl-1H-Pyrrole-2-Carbaldehyde

The compound this compound, with its distinct substitution pattern, has been a subject of focused research. A significant synthesis route for this compound involves a one-pot Vilsmeier-Haack formylation followed by a Friedel-Crafts acylation of pyrrole. nih.govnih.gov The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring, such as pyrrole. chemistrysteps.comorganic-chemistry.orgnumberanalytics.com The subsequent acylation introduces the acetyl group, leading to the desired product.

Research on this specific compound has also delved into its structural and chemical properties. X-ray crystallography studies have provided detailed insights into its molecular geometry, revealing a nearly planar conformation. nih.govnih.gov The crystal structure is stabilized by intermolecular hydrogen bonding. nih.gov

Scope and Objectives of Current and Future Research Endeavors

Current and future research on this compound and related compounds is multifaceted. A primary objective is the development of more efficient and environmentally friendly synthetic methods. researchgate.net This includes exploring novel catalytic systems and reaction conditions to improve yields and reduce waste. researchgate.netorganic-chemistry.org

Another key area of focus is the continued exploration of the biological activities of its derivatives. By modifying the core structure of this compound, researchers aim to design and synthesize new molecules with enhanced medicinal properties, potentially leading to the development of new drugs. rsc.orgbenthamdirect.com The versatility of the pyrrole scaffold suggests that a wide range of biological targets can be explored. alliedacademies.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-acetyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVCNLYEPORLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290322 | |

| Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16168-92-6 | |

| Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16168-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Acetyl 1h Pyrrole 2 Carbaldehyde

Established Synthetic Pathways for 4-Acetyl-1H-Pyrrole-2-Carbaldehyde

The traditional synthesis of this compound heavily relies on the functionalization of the pyrrole (B145914) ring through well-established electrophilic substitution reactions. These methods offer reliable access to the target compound, albeit often requiring stringent reaction conditions.

One-Pot Vilsmeier-Haack and Friedel-Crafts Reaction Sequences

A prominent and efficient method for the synthesis of this compound involves a one-pot sequence combining the Vilsmeier-Haack and Friedel-Crafts reactions. nih.govnih.gov This approach begins with the formylation of pyrrole at the 2-position using a Vilsmeier reagent, which is typically generated in situ from a suitable amide like dimethylformamide (DMF) and a dehydrating agent such as oxalyl chloride or phosphorus oxychloride. nih.govorgsyn.org The resulting pyrrole-2-carbaldehyde intermediate is then subjected to a Friedel-Crafts acylation in the same reaction vessel. cdnsciencepub.com

The Vilsmeier-Haack reaction is a mild electrophilic substitution that is particularly effective for electron-rich heterocyclic compounds like pyrrole. chemtube3d.commdpi.com The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which then attacks the pyrrole ring, leading to the introduction of a formyl group. chemtube3d.com Following the initial formylation, a Lewis acid catalyst, such as aluminum chloride, is introduced along with an acylating agent like acetyl chloride to facilitate the Friedel-Crafts acylation at the 4-position of the pyrrole ring. nih.govcdnsciencepub.com This one-pot procedure provides a direct route to the desired 2,4-disubstituted pyrrole derivative with good yields. nih.govcdnsciencepub.com For instance, a reported synthesis using this method achieved a 76% yield of this compound. nih.gov

Table 1: Key Steps in the One-Pot Synthesis

| Step | Reaction Type | Reagents | Key Intermediate |

| 1 | Vilsmeier-Haack Formylation | Pyrrole, Dimethylformamide, Oxalyl Chloride | Pyrrole-2-carbaldehyde |

| 2 | Friedel-Crafts Acylation | Acetyl Chloride, Aluminum Chloride | This compound |

Acylation of Pyrrole-Vilsmeier Complexes

An alternative strategy focuses on the direct acylation of pre-formed pyrrole-Vilsmeier complexes. cdnsciencepub.com In this method, the Vilsmeier intermediate is generated from pyrrole and the Vilsmeier reagent. This complex is then treated with an acylating agent under Friedel-Crafts conditions. cdnsciencepub.com This approach allows for a degree of control over the reaction sequence. The hydrolytic work-up of the resulting intermediate furnishes the 4-acylpyrrole-2-carboxaldehydes. cdnsciencepub.com This method has been successfully applied to both pyrrole and 1-methylpyrrole, yielding the corresponding 4-acetyl derivatives in good yields. cdnsciencepub.com For example, the acetylation of the pyrrole complex yielded 4-acetylpyrrole-2-carboxaldehyde in 80% yield. cdnsciencepub.com

Functionalization Strategies from Pyrrole Precursors

The synthesis of this compound can also be achieved through the functionalization of appropriately substituted pyrrole precursors. google.com This can involve the introduction of the acetyl and formyl groups in separate, sequential steps. For instance, a pyrrole ring already bearing a formyl group at the 2-position can be subjected to a Friedel-Crafts acylation to introduce the acetyl group at the 4-position. Conversely, a 3-acylpyrrole could potentially be formylated at the 5-position, although regioselectivity can be a challenge. The choice of protecting groups and the order of functionalization are critical in these multi-step approaches to ensure the desired substitution pattern.

Exploration of Alternative and Sustainable Synthesis Routes

In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of alternative precursors and catalytic systems for the production of pyrrole derivatives.

Carbohydrate-Based Precursor Transformations

A promising sustainable approach involves the use of carbohydrates as renewable starting materials for the synthesis of pyrrole-2-carbaldehydes. researchgate.netnih.gov The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, can lead to the formation of various heterocyclic compounds, including pyrroles. nih.gov Researchers have developed a practical one-pot method for converting carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, also known as pyrralines, by reacting them with primary amines in the presence of an acid catalyst like oxalic acid. nih.gov While this specific method yields a hydroxymethyl group at the 5-position, it demonstrates the potential of using biomass-derived feedstocks for the synthesis of the core pyrrole-2-carbaldehyde scaffold. Further functional group manipulations would be necessary to arrive at this compound.

Biosynthetic Analogies and Enzyme-Catalyzed Approaches

Nature provides inspiration for the development of novel synthetic routes. The biosynthesis of certain pyrrole alkaloids involves enzymatic transformations of amino acids and other small molecules. mdpi.com Recently, scientists have explored the use of enzymes for the synthesis of pyrrole-2-carbaldehyde. One such approach utilizes a biocatalytic cascade involving a UbiD-type decarboxylase and a carboxylic acid reductase (CAR). mdpi.com This system can achieve the carboxylation of pyrrole to form pyrrole-2-carboxylic acid, which is then reduced by the CAR enzyme to yield pyrrole-2-carbaldehyde. mdpi.com While this method currently focuses on the synthesis of the parent pyrrole-2-carbaldehyde, the broad substrate specificity of some of these enzymes suggests that it might be possible to engineer biocatalytic pathways for the production of more complex derivatives like this compound in the future.

Table 2: Comparison of Synthetic Approaches

| Synthetic Approach | Key Features | Advantages | Challenges |

| One-Pot Vilsmeier-Haack/Friedel-Crafts | Combines formylation and acylation in a single step. nih.gov | High efficiency, good yields. nih.govcdnsciencepub.com | Requires stoichiometric Lewis acids, potentially harsh conditions. |

| Acylation of Pyrrole-Vilsmeier Complexes | Stepwise functionalization via a stable intermediate. cdnsciencepub.com | Good control over the reaction. cdnsciencepub.com | Multi-step process can be less atom-economical. |

| Carbohydrate-Based Synthesis | Utilizes renewable starting materials. researchgate.netnih.gov | Sustainable, potential for diverse derivatives. nih.gov | Often requires further functional group modifications. |

| Enzyme-Catalyzed Synthesis | Employs biocatalysts for specific transformations. mdpi.com | Mild reaction conditions, high selectivity. | Enzyme stability and activity can be limiting factors. mdpi.com |

Mechanistic Studies of Formylation and Acylation Reactions on Pyrrole Rings

The synthesis of this compound involves the introduction of both a formyl (-CHO) and an acetyl (-COCH₃) group onto the pyrrole ring. These transformations are typically achieved through electrophilic aromatic substitution reactions, namely formylation and acylation. Understanding the mechanisms of these reactions is crucial for controlling the regioselectivity and achieving the desired 2,4-disubstituted pattern.

Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like pyrrole. quimicaorganica.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. quimicaorganica.orgnih.govchemistrysteps.com

The mechanism proceeds in several stages quimicaorganica.orgchemistrysteps.com:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a chloroiminium ion, also known as the Vilsmeier reagent. This species is the active electrophile in the reaction.

Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. Due to the electron-donating nature of the nitrogen atom, electrophilic substitution on pyrrole preferentially occurs at the C2 (α) position, which is more electron-rich and leads to a more stable cationic intermediate (the sigma complex) compared to attack at the C3 (β) position. chemistrysteps.comacs.org

Aromatization: The resulting intermediate loses a proton to restore the aromaticity of the pyrrole ring.

Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous workup to yield the final pyrrole-2-carbaldehyde. chemistrysteps.com

The regioselectivity of the Vilsmeier-Haack formylation is influenced by both electronic and steric factors. For unsubstituted pyrrole, formylation occurs almost exclusively at the C2-position. chemistrysteps.com In 1-substituted pyrroles, the nature of the substituent on the nitrogen can influence the ratio of α- to β-formylated products, with steric hindrance playing a significant role. rsc.org

Acylation: The Friedel-Crafts Reaction

The introduction of the acetyl group onto the pyrrole ring is accomplished via a Friedel-Crafts acylation reaction. This reaction involves an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govsigmaaldrich.com

The generally accepted mechanism for Friedel-Crafts acylation is as follows sigmaaldrich.com:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance.

Electrophilic Attack: The pyrrole ring attacks the acylium ion. Similar to formylation, the preferred site of attack is the C2-position. However, the regioselectivity can be more complex.

Aromatization: The resulting cationic intermediate is deprotonated to restore aromaticity, yielding the acetylated pyrrole.

In the specific synthesis of this compound, the acylation is performed on the Vilsmeier-Haack intermediate before hydrolysis. nih.govcdnsciencepub.com The Vilsmeier iminium salt intermediate directs the incoming acyl group to the C4-position. This is a crucial step that allows for the one-pot synthesis of the 2,4-disubstituted product from pyrrole itself. cdnsciencepub.com The use of a strong Lewis acid like AlCl₃ is necessary to promote the acylation of the less reactive Vilsmeier intermediate. nih.gov Weaker Lewis acids may lead to different product distributions. nih.gov

The regiochemistry of electrophilic substitution on the pyrrole ring is fundamentally governed by the stability of the cationic intermediate (arenium ion). Attack at the C2-position allows for the positive charge to be delocalized over three atoms, including the nitrogen, whereas attack at the C3-position only allows for delocalization over two carbon atoms and disrupts the nitrogen's participation in the aromatic system. acs.org

Catalytic Systems in the Synthesis of Pyrrole Carbaldehydes

The synthesis of pyrrole carbaldehydes, including this compound, relies on various catalytic systems to promote the key formylation and acylation steps. These catalysts play a pivotal role in activating the reagents and influencing the reaction's efficiency and regioselectivity.

Lewis Acid Catalysis

Lewis acids are fundamental to the Friedel-Crafts acylation of pyrroles. nih.govsigmaaldrich.com They function by activating the acylating agent, typically an acyl halide or anhydride.

Traditional Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) are commonly employed. nih.gov In the synthesis of this compound, AlCl₃ is used to catalyze the acylation of the intermediate Vilsmeier salt. nih.govcdnsciencepub.com Other Lewis acids such as tin tetrachloride (SnCl₄) or boron trifluoride etherate have also been used, although they are considered weaker and may result in different regioselectivity, often favoring the 2-isomer in the acylation of N-substituted pyrroles. nih.gov

Metal Triflate Catalysts: Lanthanide triflates, such as scandium triflate (Sc(OTf)₃), are effective Lewis acid catalysts for various organic transformations, including the synthesis of N-substituted pyrroles via the Clauson-Kaas reaction. beilstein-journals.orgnih.gov Their utility in the direct acylation of pyrroles has also been explored, offering advantages such as water tolerance and reusability in some cases.

Table 1: Comparison of Lewis Acid Catalysts in Pyrrole Acylation

Organocatalysis

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis and functionalization of heterocyclic compounds.

Amine-Based Catalysts: Tertiary amines and amidines have been shown to be effective nucleophilic catalysts for the Friedel-Crafts acylation of pyrroles. For instance, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can catalyze the C2-acylation of N-protected pyrroles with high regioselectivity and yield. acs.org The mechanism involves the formation of a reactive N-acyl-amidine intermediate. acs.org

Chiral Phosphoric Acids: Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been successfully used in enantioselective cycloaddition reactions involving pyrrole derivatives to construct complex chiral molecules. acs.org While not directly used for the synthesis of this compound, this highlights the potential of organocatalysis in advanced pyrrole chemistry.

Table 2: Examples of Organocatalytic Systems for Pyrrole Functionalization

Other Catalytic Systems

Solid-Supported Catalysts: To create more environmentally friendly and reusable systems, catalysts have been supported on solid matrices. For example, orthophosphoric acid absorbed on silica (B1680970) gel has been used for the selective acetylation of pyrrole, offering an efficient and selective acylation procedure with the potential for catalyst recycling. tsijournals.com

Biocatalysis: Enzymatic systems are gaining attention for the synthesis of pyrrole derivatives. A linked UbiD-CAR biocatalytic system has been developed for the production of pyrrole-2-carbaldehyde from pyrrole via enzymatic CO₂ fixation, presenting a green alternative to traditional chemical methods. mdpi.com

Copper and Palladium Catalysis: Transition metal catalysts, such as copper and palladium complexes, are also employed in pyrrole synthesis. For instance, a copper-catalyzed multicomponent reaction can produce N-aryl pyrrole-3-carbaldehydes. rsc.org Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) has been used to catalyze the [4+1] annulation for the one-pot synthesis of highly substituted pyrroles. mdpi.com

The choice of catalytic system is critical and depends on the specific transformation desired, the substrate, and the need for regiochemical and stereochemical control. The development of more efficient, selective, and sustainable catalysts remains an active area of research in the synthesis of functionalized pyrroles like this compound.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for 4-Acetyl-1H-Pyrrole-2-Carbaldehyde

Spectroscopic methods are fundamental in elucidating the structural framework of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern on the pyrrole (B145914) ring.

In ¹H NMR spectroscopy, the aldehyde proton typically resonates significantly downfield, in the range of 9-10 ppm, a characteristic chemical shift for such functional groups. The protons on the pyrrole ring and the acetyl group's methyl protons also exhibit distinct signals that are crucial for confirming the molecule's structure.

¹³C NMR spectroscopy provides further confirmation of the molecular structure by identifying the chemical environments of each carbon atom. The carbonyl carbons of the aldehyde and acetyl groups are particularly noteworthy, appearing at the lower end of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted Chemical Shift (ppm) |

| 2 | 133.5 |

| 3 | 120.4 |

| 4 | 126.9 |

| 5 | 136.2 |

| 6 (Acetyl C=O) | 193.3 |

| 7 (Acetyl CH₃) | 26.5 |

| 8 (Carbaldehyde C=O) | 178.6 |

Data is predictive and serves for illustrative purposes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers insights into the functional groups present in this compound and the nature of intermolecular forces.

FT-IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the carbonyl (C=O) groups of the acetyl and aldehyde moieties. These typically appear as strong absorption bands in the region of 1650-1800 cm⁻¹. The N-H stretching vibration of the pyrrole ring is also a key diagnostic peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands that correspond to π → π* and n → π* transitions. These transitions are associated with the conjugated system of the pyrrole ring and the carbonyl groups. The position and intensity of these absorption bands are sensitive to the solvent environment and can provide information about the extent of conjugation and the electronic structure of the molecule. The NIST Chemistry WebBook provides UV/Visible spectrum data for the related compound 1H-Pyrrole-2-carboxaldehyde. nist.govnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining insights into its structural components through fragmentation analysis. The molecular formula of this compound is C₇H₇NO₂. chemsynthesis.com This gives it a molecular weight of approximately 137.14 g/mol . chemsynthesis.comnih.gov

Upon ionization, the molecule undergoes characteristic fragmentation, and the resulting pattern of fragment ions serves as a molecular fingerprint. Analysis of these fragments helps to confirm the presence of the acetyl and aldehyde groups, as well as the pyrrole core. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the elemental composition of the molecule.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

Studies have shown that in the solid state, the pyrrole ring and the attached acetyl and aldehyde groups are nearly coplanar. For instance, the dihedral angles between the pyrrole ring and the aldehyde and acetyl groups have been reported to be 4.50(9)° and 2.06(8)°, respectively. nih.govnih.gov

Table 2: Crystal Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | nih.gov |

| Molecular Weight | 137.14 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | |

| a (Å) | 3.811(5) | nih.gov |

| b (Å) | 13.219(5) | nih.gov |

| c (Å) | 13.167(5) | nih.gov |

| β (°) | 95.602(5) | nih.gov |

| Volume (ų) | 660.2(9) | nih.gov |

| Z | 4 | nih.gov |

Crystalline Packing and Lattice Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, the crystal structure is primarily stabilized by intermolecular hydrogen bonds. nih.gov

An In-Depth Look at the Structural Characteristics of this compound

The chemical compound this compound, with the molecular formula C₇H₇NO₂, is a subject of scientific interest due to the prevalence of the pyrrole ring in many biologically active molecules. nih.govmdpi.com Its structural features, particularly in the solid state, provide valuable insights into its molecular conformation and the non-covalent interactions that govern its crystal packing. This article delves into a detailed analysis of its structure, focusing on dihedral angles, hydrogen bonding networks, and other intermolecular forces.

Dihedral Angle Analysis and Molecular Conformation in the Solid State

In the solid state, the molecule is nearly planar. nih.gov The planarity is a key feature, with the pyrrole ring forming small dihedral angles with its substituent groups. Specifically, the dihedral angle between the pyrrole ring and the aldehyde group is 4.50(9)°, while the angle with the acetyl group is even smaller at 2.06(8)°. nih.govnih.gov This near-coplanarity suggests a degree of electronic conjugation between the pyrrole ring and the carbonyl groups. The s-cis conformation, where the N-H and carbonyl groups are on the same side, is generally more stable for similar pyrrole derivatives, which facilitates the formation of specific intermolecular interactions. mdpi.comuni-regensburg.de

| Interacting Groups | Dihedral Angle (°) |

|---|---|

| Pyrrole Ring and Aldehyde Group | 4.50(9) |

| Pyrrole Ring and Acetyl Group | 2.06(8) |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of this compound is significantly influenced by a network of hydrogen bonds and other weak intermolecular interactions, which assemble the molecules into a one-dimensional chain. nih.govnih.gov

Classical N-H…O Hydrogen Bonds

A prominent feature of the crystal packing is the presence of classical N-H···O hydrogen bonds. nih.govnih.gov In this interaction, the hydrogen atom of the pyrrole's N-H group acts as a hydrogen bond donor, while the oxygen atom of the acetyl group of an adjacent molecule serves as the acceptor. nih.gov The distance for the H1A···O2 interaction is reported to be 2.11 Å. nih.gov This type of hydrogen bond is crucial in forming a chain-like arrangement of the molecules along the b-axis of the crystal lattice. nih.govnih.gov

Weak C-H…O Interactions

In addition to the strong N-H···O hydrogen bonds, weaker C-H···O interactions also contribute to the stability of the crystal structure. nih.govnih.gov Specifically, a hydrogen atom from the methyl group of the acetyl substituent (C7) interacts with the oxygen atom of the aldehyde group (O1) of a neighboring molecule. nih.gov The distance for this C7A···O1 interaction is 2.54 Å. nih.gov These weak interactions further reinforce the one-dimensional chain structure formed by the primary hydrogen bonds. nih.gov

| Interaction Type | Donor-H···Acceptor | Distance (Å) |

|---|---|---|

| Classical Hydrogen Bond | N-H···O | 2.11 |

| Weak Interaction | C-H···O | 2.54 |

Resonance-Assisted Hydrogen Bonding in Dimers

The concept of resonance-assisted hydrogen bonding (RAHB) is relevant to systems where hydrogen bonding is coupled with π-electron delocalization. mdpi.comrsc.orgresearchgate.net In such cases, the strength of the hydrogen bond is enhanced by the delocalization of electrons through a conjugated system. For pyrrole derivatives, the planarity of the molecule and the presence of carbonyl substituents create a conjugated system that can facilitate RAHB. mdpi.com This effect often leads to the formation of stable, centrosymmetric dimers through two equivalent N-H···O hydrogen bonds. mdpi.comuni-regensburg.de While the primary reported structure for this compound is a chain, the principles of RAHB would suggest that the electronic communication between the N-H donor and the C=O acceptor through the pyrrole ring enhances the strength of the observed N-H···O hydrogen bonds. nih.govmdpi.comrsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. For 2-acylpyrroles, DFT is instrumental in exploring conformational possibilities, electronic interactions, and interpreting spectroscopic results. researchgate.net

The presence of rotatable bonds in 4-acetyl-1H-pyrrole-2-carbaldehyde gives rise to different conformers. The most significant rotation occurs around the single bond connecting the pyrrole (B145914) ring to the carbaldehyde group. This leads to two primary planar conformers: s-cis (syn) and s-trans (anti), defined by the relative orientation of the carbonyl oxygen and the pyrrole nitrogen. DFT calculations are employed to determine the potential energy landscape for this rotation and to identify the most stable conformers. researchgate.net

For the broader family of 2-acylpyrroles, theoretical studies have predicted the existence of both syn and anti rotameric forms. researchgate.net The tendency to form stable, doubly hydrogen-bonded cyclic dimers in the solid state or in concentrated solutions often favors the syn-conformation. researchgate.net

Experimental X-ray diffraction data for this compound reveals a nearly planar molecular structure in the crystalline state. The dihedral angles between the pyrrole ring and the aldehyde and acetyl groups are reported to be 4.50° and 2.06°, respectively. nih.govnih.goviucr.org This specific conformation is stabilized by intermolecular hydrogen bonding in the crystal lattice. nih.goviucr.org DFT calculations in the gas phase would predict the intrinsic energetic preference for each conformer in the absence of intermolecular forces.

DFT calculations are used to elucidate the electronic properties of this compound. Key aspects of its electronic structure that can be analyzed include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

The electron-withdrawing nature of the aldehyde and acetyl groups significantly influences the electron distribution within the aromatic pyrrole ring. DFT calculations can quantify this effect, showing charge delocalization and identifying the most electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Theoretical calculations are essential for the detailed interpretation of experimental spectra. researchgate.net DFT methods can accurately predict vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Visible).

By calculating the theoretical spectra for each stable conformer (e.g., s-cis and s-trans), a direct comparison with experimental data can be made. This comparison helps to confirm the presence of specific conformers in different phases (gas, liquid, solid) and to assign spectral bands to particular vibrational modes or electronic excitations. Spectroscopic techniques such as NMR, IR, UV, and mass spectrometry are commonly used to characterize pyrrole-2-carbaldehyde derivatives. mdpi.com

Atoms in Molecules (AIM) Theory for Bonding Analysis and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density, obtained from DFT or other high-level calculations, to characterize chemical bonds and non-covalent interactions.

In the crystal structure of this compound, molecules are linked by classical N-H···O hydrogen bonds and weaker C-H···O interactions, forming a chain-like structure. nih.govnih.goviucr.org While X-ray crystallography provides precise geometric data for these bonds, AIM theory allows for a quantitative analysis of their strength based on the calculated electron density. By analyzing the topological properties of the electron density at the bond critical point of an N-H···O interaction, AIM can be used to estimate the hydrogen bond energy, providing a deeper understanding of the forces governing the crystal packing.

The experimentally determined geometry of the primary hydrogen bond is presented in the table below.

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| N1—H1A···O2 | 0.86 | 2.11 | 2.876 | 148 | (i) x-1/2, -y+1/2, z-1/2 |

| C7—H7A···O1 | 0.96 | 2.54 | 3.453 | 159 | (ii) x+1/2, -y+1/2, z-1/2 |

| Table based on X-ray diffraction data. iucr.org |

A key feature of AIM analysis is the identification of bond critical points (BCPs), which are points in the electron density where the gradient is zero. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP are used to classify the chemical interaction.

For the N-H···O and C-H···O hydrogen bonds in this compound, AIM analysis would involve locating the BCP between the hydrogen and oxygen atoms. The characteristics of this BCP would define the nature of the interaction.

| AIM Parameter | Significance | Expected Value for H-Bond |

| Electron Density (ρ) | Indicates the amount of electron density shared between atoms; related to bond strength. | Low |

| Laplacian of Electron Density (∇²ρ) | Indicates whether charge is locally concentrated (∇²ρ < 0, covalent) or depleted (∇²ρ > 0, closed-shell). | Positive |

| Total Energy Density (H) | The sum of kinetic and potential energy densities. A negative value suggests some covalent character. | Slightly negative or close to zero |

| Conceptual table describing AIM parameters for hydrogen bond analysis. |

For typical hydrogen bonds, the analysis would reveal a low value of ρ and a positive value of ∇²ρ at the BCP, which is characteristic of closed-shell interactions (i.e., non-covalent bonds). This provides a clear theoretical basis for describing the strength and nature of the hydrogen bonding that dictates the supramolecular assembly of this compound in the solid state.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While specific molecular dynamics (MD) simulation studies on this compound are not extensively available in public literature, the principles of this technique can be applied to understand its dynamic behavior and interactions with solvents. MD simulations provide a computational microscope to observe the time-dependent behavior of a molecular system, offering a detailed view of conformational changes, intermolecular interactions, and solvation phenomena.

Solvation Effects: The interaction of a solute with its surrounding solvent molecules, known as solvation, plays a critical role in its chemical reactivity and biological activity. MD simulations are particularly well-suited to study these effects. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation, one can analyze the formation and dynamics of the solvation shell around this compound.

Key parameters that can be extracted from such simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. For this compound, RDFs could reveal the specific hydration sites, such as around the carbonyl oxygens and the pyrrole nitrogen.

Hydrogen Bonding Analysis: The number and lifetime of hydrogen bonds between the solute and solvent molecules can be quantified. The acetyl and carbaldehyde groups, as well as the N-H group of the pyrrole ring, are potential sites for hydrogen bonding, which would significantly impact the molecule's solubility and interaction profile.

Solvation Free Energy: This thermodynamic quantity represents the energy change associated with transferring a molecule from the gas phase to the solvent. It is a crucial parameter for predicting solubility and partitioning behavior.

Computational studies on related pyrrole derivatives have demonstrated the utility of MD simulations in understanding their behavior. For example, simulations on various substituted pyrroles have provided insights into their conformational preferences and the influence of substituents on their electronic properties. These studies serve as a valuable precedent for future computational work on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of drug discovery, QSAR models are invaluable tools for predicting the activity of novel compounds, optimizing lead candidates, and understanding the structural features that govern biological response. nih.gov Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, frequently employs QSAR as a key methodology. nih.gov

While specific QSAR studies focusing on this compound are not readily found in the literature, the principles of this approach can be outlined, and its potential application can be discussed based on studies of other pyrrole derivatives. For instance, QSAR studies have been successfully applied to pyrrole derivatives as potential inhibitors of enzymes like cyclooxygenase (COX) and monoamine oxidase (MAO). acs.orgnih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical metrics and validation techniques, such as cross-validation and external test set validation.

Application to this compound: Should a series of analogues of this compound with known biological activities be available, a QSAR study could be performed to identify the key structural features influencing their activity. For example, modifications to the acetyl or carbaldehyde groups, or substitution at other positions on the pyrrole ring, could be correlated with changes in activity. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts.

Ligand-Based Drug Design Principles: In the absence of a known 3D structure of the biological target, ligand-based drug design strategies become paramount. These approaches are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. Besides QSAR, other important ligand-based methods include:

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for a series of active pyrrole derivatives could highlight the importance of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic features.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D descriptors and use 3D fields to describe the steric and electrostatic properties of molecules. These methods can provide a more detailed understanding of the structure-activity relationship in a three-dimensional context.

The table below illustrates the types of molecular descriptors that would be relevant in a QSAR study of this compound and its derivatives.

| Descriptor Class | Example Descriptors for this compound |

| Constitutional | Molecular Weight, Number of Rings, Number of Hydrogen Bond Donors/Acceptors |

| Topological | Wiener Index, Kier & Hall Shape Indices, Balaban Index |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy, Partial Charges on Atoms |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity |

By employing these computational chemistry and theoretical investigation techniques, a deeper understanding of the properties and potential activities of this compound can be achieved, paving the way for its rational design and application in various scientific fields.

Reactivity Profiles and Derivatization Strategies of 4 Acetyl 1h Pyrrole 2 Carbaldehyde

Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. onlineorganicchemistrytutor.compearson.com This reactivity is enhanced compared to benzene (B151609) due to the electron-donating effect of the nitrogen atom. pearson.com In general, electrophilic attack on the pyrrole ring preferentially occurs at the 2-position (alpha to the nitrogen) because the resulting carbocation intermediate is better stabilized by resonance. onlineorganicchemistrytutor.com

However, in 4-acetyl-1H-pyrrole-2-carbaldehyde, the 2-position is already occupied by a formyl group. The presence of both the acetyl and formyl groups, which are electron-withdrawing, deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. Despite this deactivation, electrophilic substitution reactions can still occur, typically at the remaining unsubstituted positions (3 and 5). The precise location of substitution will be influenced by the directing effects of the existing substituents and the reaction conditions employed. For instance, halogenation, a common electrophilic aromatic substitution, can be achieved using reagents like N-chlorosuccinimide. researchgate.net

Reactions Involving the Aldehyde Moiety

The aldehyde functional group at the 2-position of the pyrrole ring is a key site for a wide range of chemical modifications.

Condensation Reactions for Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This type of reaction is a cornerstone of synthetic chemistry, allowing for the introduction of diverse functionalities. The general procedure involves reacting this compound with a suitable amine in a solvent, often with heating, to drive the reaction to completion. derpharmachemica.com These Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and have been explored for their potential biological activities.

Oxidation and Reduction Transformations

The aldehyde moiety can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the aldehyde to a carboxylic acid, yielding 4-acetyl-1H-pyrrole-2-carboxylic acid, can be accomplished using various oxidizing agents. uni.lu This transformation introduces a new functional group that can be further derivatized, for example, through esterification or amide bond formation.

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (4-acetyl-1H-pyrrol-2-yl)methanol. This reduction can be achieved using mild reducing agents such as sodium borohydride (B1222165). More potent reducing agents like lithium aluminum hydride might also reduce the acetyl group. A Wolff-Kishner reduction has been employed to reduce a related pyrrole-2-carbaldehyde. researchgate.net

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. This fundamental reaction allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Examples include the addition of Grignard reagents or organolithium compounds to form secondary alcohols, and the addition of cyanide to form cyanohydrins.

Reactions Involving the Acetyl Group

The acetyl group at the 4-position offers another avenue for chemical modification, primarily through reactions involving the carbonyl group and the adjacent methyl protons.

Keto-Enol Tautomerism Studies

The acetyl group of this compound can exhibit keto-enol tautomerism, a process where the ketone form exists in equilibrium with its enol isomer. masterorganicchemistry.comlibretexts.org The keto form, containing the carbonyl group, is generally the more stable and predominant tautomer for simple ketones. youtube.comyoutube.com However, the position of the equilibrium can be influenced by factors such as the solvent and the potential for intramolecular hydrogen bonding or conjugation in the enol form. masterorganicchemistry.comyoutube.com

Functionalization at the Alpha-Carbon

The acetyl group at the 4-position of the pyrrole ring provides a key site for functionalization at the alpha-carbon (the methyl group of the acetyl moiety). This reactivity is primarily attributed to the acidity of the alpha-protons, which can be abstracted by a suitable base to generate a nucleophilic enolate intermediate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups.

One common strategy involves the base-mediated condensation of the alpha-carbon with aldehydes to form α,β-unsaturated ketones. For instance, reaction with benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) would yield a chalcone-like derivative. The reactivity of the alpha-carbon can also be harnessed for alkylation and acylation reactions, further expanding the molecular diversity achievable from this scaffold.

The presence of both an aldehyde and a ketone group allows for selective reactions. For example, the aldehyde can be selectively protected, allowing for exclusive reaction at the alpha-carbon of the acetyl group. Subsequent deprotection would then yield a difunctionalized pyrrole derivative.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity in the derivatization of this compound is a critical consideration due to the presence of multiple reactive sites: the N-H proton, the C2-aldehyde, the C4-acetyl group, and the pyrrole ring itself.

Regioselectivity:

N-H vs. C-H Functionalization: The acidity of the N-H proton (pKa ≈ 16.5 for pyrrole) makes it susceptible to deprotonation by strong bases. wikipedia.org This can lead to N-alkylation or N-acylation. However, under different conditions, functionalization can be directed to the carbon framework. For instance, Vilsmeier-Haack formylation or Friedel-Crafts acylation typically occurs at the electron-rich positions of the pyrrole ring. The title compound itself can be synthesized via a one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction. nih.govnih.gov

Aldehyde vs. Ketone Reactivity: The aldehyde at the C2 position is generally more electrophilic and thus more reactive towards nucleophiles than the ketone at the C4 position. This difference in reactivity allows for selective transformations. For example, reduction with a mild reducing agent like sodium borohydride would likely reduce the aldehyde to a primary alcohol while leaving the ketone untouched. Conversely, stronger reducing agents would reduce both carbonyl groups.

Pyrrole Ring Substitution: The pyrrole ring is an electron-rich aromatic system, making it prone to electrophilic substitution. nih.gov The directing effects of the existing substituents (the electron-withdrawing aldehyde and acetyl groups) will influence the position of further substitution. Electrophilic attack is generally favored at the C5 position, which is activated by the nitrogen atom and less sterically hindered compared to the C3 position.

A study on the aroylation of toluene (B28343) derivatives using N-acylpyrroles demonstrated that the choice of base can dramatically influence the reaction's outcome, highlighting the fine balance of reactivity. rsc.org While LiN(SiMe3)2 led to an anionic Fries rearrangement (a "pyrrole dance"), KN(SiMe3)2 favored the aroylation of toluene, showcasing a remarkable example of chemoselectivity. rsc.org

Stereoselectivity:

Stereoselectivity becomes a factor when new chiral centers are created during derivatization. For example, in the reduction of the acetyl group to a secondary alcohol, a new stereocenter is formed. The use of chiral reducing agents can induce stereoselectivity, leading to the preferential formation of one enantiomer over the other. Similarly, in reactions involving the alpha-carbon of the acetyl group, if the incoming electrophile is chiral or if a chiral catalyst is employed, diastereoselective or enantioselective outcomes can be achieved.

The planarity of the pyrrole ring and its substituents also plays a role. The pyrrole ring in this compound is nearly planar with the aldehyde and acetyl groups, with dihedral angles of 4.50 (9)° and 2.06 (8)°, respectively. nih.govnih.gov This geometry can influence the approach of reagents and thus the stereochemical outcome of reactions.

Synthesis of Pyrrole-Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent starting material for the construction of pyrrole-fused heterocyclic systems. These fused systems are of great interest in medicinal chemistry and materials science due to their unique electronic and biological properties.

The general strategy involves the reaction of the two carbonyl groups with a binucleophile, leading to a condensation and cyclization cascade. The specific heterocyclic system formed depends on the nature of the binucleophile used.

Table 1: Synthesis of Pyrrole-Fused Heterocycles from this compound

| Binucleophile | Resulting Fused Heterocycle | Reaction Conditions |

| Hydrazine (B178648) (NH₂NH₂) | Pyrrolo[2,3-d]pyridazine | Typically involves heating in a suitable solvent like ethanol (B145695) or acetic acid. |

| Hydroxylamine (NH₂OH) | Pyrrolo[2,3-d]isoxazole | Reaction is usually carried out under mildly acidic or basic conditions. |

| Guanidine | Pyrrolo[2,3-d]pyrimidine | Condensation is often promoted by a base. |

| 1,2-Diaminobenzene | Pyrrolo[2,3-b]quinoxaline | Acid catalysis is commonly employed to facilitate the condensation and subsequent cyclization. |

For example, the reaction with hydrazine would proceed through the initial formation of a dihydrazone, followed by an intramolecular cyclization and subsequent aromatization to yield the pyrrolo[2,3-d]pyridazine ring system. The regiochemistry of the cyclization is directed by the relative reactivity of the aldehyde and ketone groups.

The versatility of this approach allows for the synthesis of a wide array of fused heterocycles by simply varying the binucleophilic reagent. This highlights the importance of this compound as a key building block in the construction of complex molecular architectures.

Biological Activities and Mechanistic Understanding of 4 Acetyl 1h Pyrrole 2 Carbaldehyde and Its Derivatives

Antimicrobial Research (Antibacterial, Antifungal)

Pyrrole (B145914) derivatives are a significant class of heterocyclic compounds that have shown considerable potential in antimicrobial research. nih.govresearchgate.net While direct studies on the antimicrobial properties of 4-acetyl-1H-pyrrole-2-carbaldehyde are not extensively detailed in the reviewed literature, research on closely related pyrrole-2-carbaldehyde derivatives provides insight into the potential of this structural class.

For instance, studies on other pyrrole derivatives have demonstrated notable activity. The derivative 5-butoxymethyl-1-(4-hydroxyphenethy)-1H-Py-2-C, isolated from Reynoutria ciliinervis, was tested against eleven bacterial strains and showed weak to moderate antimicrobial activity against ten of them, including E. coli, P. aeruginosa, and S. aureus. nih.gov More significantly, it displayed potent antifungal activity against Sclerotinia sclerotiorum, with a Minimum Inhibitory Concentration (MIC) of 31.2 μg/mL, which was equivalent to the positive control, carbendazim. nih.gov

These findings underscore the potential of the pyrrole-2-carbaldehyde scaffold as a source for new antimicrobial agents. The specific contribution of the 4-acetyl group in conjunction with the 2-carbaldehyde function on the pyrrole ring warrants further dedicated investigation to determine its specific spectrum of antibacterial and antifungal efficacy.

Anti-inflammatory Properties and Related Mechanistic Studies

The anti-inflammatory potential of pyrrole-containing compounds is well-documented, with several derivatives functioning as non-steroidal anti-inflammatory drugs (NSAIDs). semanticscholar.org Research into pyrrole-2-carbaldehyde derivatives has revealed mechanisms involving the modulation of key inflammatory mediators. mdpi.com

Studies on certain pyrrole-2-carbaldehyde derivatives have shown they can suppress the production of pro-inflammatory cytokines. mdpi.com For example, in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells, specific derivatives were found to inhibit the production of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). mdpi.com The mechanism for this suppression was linked to the inhibition of the phosphorylation of p38 and p65, which are key components of inflammatory signaling pathways. mdpi.com Notably, in this particular study, the production of Tumor Necrosis Factor-alpha (TNF-α) was not observed, and the ERK1/2 and JNK pathways were unaffected by the compounds. mdpi.com

Furthermore, research into other fused pyrrole derivatives has highlighted their ability to selectively inhibit the cyclo-oxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. semanticscholar.org This body of research indicates that the pyrrole scaffold is a promising backbone for the development of novel anti-inflammatory agents. The specific role of the acetyl and carbaldehyde groups of this compound in these pathways remains an area for more targeted research.

Antioxidant Activity Investigations

Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant capabilities are of significant scientific interest. farmaceut.org Pyrrole derivatives have been investigated for their antioxidant properties, often acting as free-radical scavengers. farmaceut.orgresearchgate.net

The antioxidant potential of this class of compounds is often evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging tests. farmaceut.org Studies on various pyrrole hydrazone derivatives have demonstrated their capacity to act as antioxidants. farmaceut.org The presence of an azomethine group and a pyrrole moiety in these structures is thought to contribute to their potent antioxidant activity. farmaceut.org

In a study of different pyrrole derivatives, N-substituted pyrrole-2-carboxaldehydes demonstrated hydroxyl radical scavenging activity, whereas N-unsubstituted versions did not, suggesting the N-substituent is important for this activity. nih.gov For example, the derivative 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was identified as a promising radical scavenger. rsc.orgresearchgate.net Theoretical calculations supported this, indicating it could be an effective scavenger of hydroxyl radicals (HO˙). rsc.orgresearchgate.net Although general antioxidant properties are associated with the pyrrole class, specific data on the radical scavenging capacity of this compound is not prominently available. nih.gov

Anticancer Potential and Cell-Based Assay Evaluations

The pyrrole scaffold is present in various compounds investigated for their anticancer properties. researchgate.net Research into the anticancer potential of this compound and its derivatives has involved cytotoxicity screening and investigation into the modulation of specific cellular pathways.

In vitro cytotoxicity assays are a primary method for evaluating the anticancer potential of novel compounds. While the broader class of pyrrole derivatives has shown promise, with some compounds exhibiting significant growth inhibitory activity against various cancer cell lines, the specific compound this compound was found to be inactive in anticancer screenings. nih.govnih.gov

For context, other pyrrole derivatives have demonstrated notable cytotoxicity. For example, Pyrrolezanthine showed moderate cytotoxicity against lung cancer (A-549) and human colon cancer (SW480) cell lines, with IC50 values of 38.3 and 33.7 μM, respectively. nih.gov Another derivative, 5,6,11,12-tetrahydropyrrolo[1′,2′:1,2]azepino[4,5-b]indole-3-carboxaldehyde, showed significant inhibitory activity against a panel of human cancer cell lines with IC50 values as low as 0.96 μM against ovarian carcinoma (A2780) cells. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyrrole Derivatives (for context)

| Compound | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| This compound | Not specified | Inactive | nih.govnih.gov |

| Pyrrolezanthine | A-549 (Lung Cancer) | 38.3 µM | nih.gov |

| Pyrrolezanthine | SW480 (Colon Cancer) | 33.7 µM | nih.gov |

| 5,6,11,12-tetrahydropyrrolo[1′,2′:1,2]azepino[4,5-b]indole-3-carboxaldehyde | HCT-116 (Colorectal) | 2.87 µM | nih.gov |

| HepG2 (Hepatocellular) | 1.87 µM | nih.gov | |

| BGC-823 (Gastric) | 2.28 µM | nih.gov | |

| NCI-H1650 (Lung) | 2.86 µM | nih.gov | |

| A2780 (Ovarian) | 0.96 µM | nih.gov |

Beyond direct cytotoxicity, the anticancer effects of compounds can be mediated through the modulation of specific cellular pathways. One such pathway involves NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme that plays a role in protecting cells from oxidative stress and can be a target in cancer therapy. Certain pyrrole-2-carbaldehyde derivatives have been shown to possess NQO1 induction activity. nih.gov For example, a derivative derived from makomotake (Zizania latifolia) showed moderate NQO1 induction in Hepa 1c1c7 cells without exhibiting cytotoxicity. nih.gov Similarly, N-substituted pyrrole-2-carboxaldehydes isolated from a contaminated Goji berry sample also showed QR (quinone reductase) induction activity. nih.gov The specific activity of this compound on pathways like HIF-1 activation or NQO1 induction has not been specifically reported.

Enzyme Inhibition and Activation Studies (e.g., NAD(P)H quinone oxidoreductase)

The ability of pyrrole derivatives to interact with enzymes is a key aspect of their biological activity. As mentioned previously, the activation of NAD(P)H quinone oxidoreductase (NQO1) is a notable property of some pyrrole-2-carbaldehydes.

A study on compounds isolated from the fungus Mycoleptodonoides aitchisonii found that a pyrrole-2-carbaldehyde derivative exhibited strong NQO1 inducing activity at a concentration of 100 µg/mL. nih.gov Another study found that N-substituted pyrrole-2-carbaldehydes demonstrated quinone reductase (QR) induction activity, with the chain length of the N-substituent influencing the level of activity. nih.gov These findings highlight a specific mechanism through which this class of compounds can exert a biological effect, which is relevant for chemoprevention and antioxidant response studies. The direct effect of this compound on NQO1 or other specific enzymes remains a subject for future detailed investigation.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

While derivatives of pyrrole are known to exhibit a wide range of biological properties—including anti-bacterial, anti-inflammatory, anti-oxidant, anti-tumor, and anti-fungal activities—the parent compound, this compound, was found to be inactive when screened for anticancer activities. nih.gov This highlights the critical role that structural modifications play in determining the biological efficacy of this class of compounds.

The exploration of SAR for derivatives of this compound is an active area of research. For instance, the methylated derivative, 4-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde, has been identified as a promising precursor in the development of pharmaceuticals. Research indicates that this derivative possesses potential anti-inflammatory and antimicrobial properties. This suggests that the addition of a methyl group to the nitrogen at the 1-position of the pyrrole ring is a key modification for imbuing the molecule with biological activity.

The fundamental structure of this compound, featuring both an acetyl group and a carbaldehyde (formyl) group, presents multiple opportunities for chemical interaction and modification. The aldehyde and acetyl groups can engage in various interactions, including covalent bonding with nucleophilic sites on biological targets like proteins. These functional groups serve as handles for synthetic chemists to create a library of derivatives, allowing for systematic investigation of how different substituents and structural alterations impact biological outcomes. By modifying these groups, researchers can fine-tune the electronic and steric properties of the molecule to enhance its therapeutic potential.

Table 1: Bioactive Derivatives and Structural Modifications

| Compound Name | Structural Modification from Parent Compound | Reported Biological Potential |

|---|

Role in Maillard Reaction Products and Biological Implications

Pyrrole-2-carbaldehyde scaffolds, such as that found in this compound, are notable for their formation during the Maillard reaction. nih.gov This complex series of chemical reactions occurs between amino acids and reducing sugars, typically at elevated temperatures, and is responsible for the browning and flavor development in cooked foods. nih.gov However, these reactions also occur under physiological conditions within the human body over time. nih.gov

The formation of pyrrole-2-carbaldehyde derivatives through the Maillard reaction has significant biological implications. In vivo, this process leads to the generation of Advanced Glycation End-products (AGEs). nih.gov AGEs are a diverse group of compounds that can accumulate in the body and are associated with the progression of various lifestyle-related diseases, including diabetes. nih.gov A prominent example is pyrraline, a well-known diabetes biomarker that features a pyrrole-2-carbaldehyde core structure. nih.gov The presence of such compounds indicates that reaction processes similar to those in food fermentation or cooking may be occurring within biological systems over long periods. nih.gov

Beyond their role as markers of metabolic processes, compounds generated through the Maillard reaction can have dual effects. On one hand, some products, such as melanoidins, may possess beneficial antioxidant properties. nih.gov On the other hand, the formation of other compounds, like certain heterocyclic amines, can be potentially harmful. nih.gov The study of pyrrole-2-carbaldehydes derived from natural sources, including plants and fungi, further underscores their diverse biological roles and potential physiological activities. nih.gov For instance, various pyrrole-2-carbaldehyde derivatives have been isolated from sources like roasted chicory root and the fruits of Morus alba, where they contribute to flavor and possess macrophage-activating properties. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde |

| Pyrraline |

Applications in Medicinal Chemistry and Drug Discovery Research

Precursor Role in the Synthesis of Biologically Active Compounds

4-acetyl-1H-pyrrole-2-carbaldehyde is a key intermediate in the synthesis of more complex, biologically active molecules. The reactivity of its aldehyde and acetyl groups allows it to be a building block for a variety of heterocyclic systems and substituted derivatives.

Pyrrole-2-carbaldehydes, in general, are foundational materials for creating pharmaceuticals containing heterocyclic residues. google.com For instance, the synthesis of this compound can be achieved through a one-pot Vilsmeier-Haack reaction followed by a Friedel-Crafts acylation of pyrrole (B145914). nih.govnih.gov This accessibility makes it a practical precursor for further synthetic explorations.

Research has demonstrated the use of pyrrole-2-carbaldehyde derivatives in the synthesis of various bioactive compounds. For example, they are used to create hydrazones, such as pyrrole-2-carbaldehyde ferrocenoylhydrazone, which are studied for their tautomerism and ability to form complexes with metal ions like zinc, cadmium, and palladium. researchgate.net Furthermore, a series of benzylidine pyrrole-2-carbohydrazide derivatives have been synthesized and evaluated for their antimycobacterial activity. vlifesciences.com These examples underscore the role of the pyrrole-2-carbaldehyde core as a platform for generating compounds with specific biological functions. The general class of 4-substituted pyrrole-2-carbaldehydes also serves as intermediates in the synthesis of dipyrroles and tripyrroles, which are precursors to porphyrins. google.com

Development of Pyrrole-Based Compounds for Various Therapeutic Areas

The pyrrole scaffold is a cornerstone in the development of drugs for a wide range of diseases. rsc.org Derivatives originating from pyrrole structures, including those from this compound, have shown potential across multiple therapeutic areas. The inherent biological activity of the pyrrole ring system makes it a privileged structure in drug discovery. biolmolchem.comresearchgate.net

Pyrrole derivatives have demonstrated a remarkable spectrum of biological activities, including:

Antimicrobial and Antifungal: Many pyrrole-based compounds exhibit potent activity against bacteria and fungi. nih.govresearchgate.net

Anti-inflammatory: Pyrrole derivatives have been developed as anti-inflammatory agents, with some showing selective inhibition of enzymes like cyclooxygenases (COX-2). mdpi.com

Anticancer: The anti-tumor potential of pyrrole compounds is a significant area of research. nih.govresearchgate.net

Antitubercular: Specific pyrrole derivatives have been designed and synthesized as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis. mdpi.comresearchgate.net

Antiviral and Antimalarial: The pyrrole scaffold is also explored for its potential in treating viral infections and malaria. rsc.orgmdpi.com

The following table summarizes selected research findings on the therapeutic potential of various pyrrole derivatives.

| Therapeutic Area | Compound/Derivative Class | Research Finding |

| Antitubercular | Pyrrole-based enoyl-ACP reductase inhibitors | Designed compounds showed good binding affinity to the enoyl-ACP reductase enzyme, a key target in Mycobacterium tuberculosis. researchgate.net |

| Anti-inflammatory | Pyrrole-based COX-2 inhibitors | Synthesized compounds demonstrated selective COX-2 inhibition, a key mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com |

| Anticancer | General Pyrrole Derivatives | Various pyrrole derivatives have been reported to possess anti-tumor activities. nih.gov |

| Antibacterial | Pyrrol-2-yl-phenyl derivatives | A series of compounds showed significant activity against Staphylococcus aureus and Bacillus cereus. mdpi.com |

Design and Synthesis of Ligands for Specific Biological Targets

The structural features of this compound make it an excellent template for designing ligands that can interact with specific biological targets, such as enzymes and receptors. Medicinal chemists can modify its functional groups to optimize binding affinity and selectivity for a target of interest.

One notable area of research is the development of enzyme inhibitors. For example, the pyrrole carbaldehyde pharmacophore has been identified as a powerful template for creating inhibitors of enoyl-ACP reductase, an essential enzyme in bacterial fatty acid synthesis and a target for antitubercular drugs. researchgate.net Molecular docking studies have shown that pyrrole derivatives can establish hydrogen bonding interactions similar to known inhibitors within the enzyme's active site. researchgate.net

In another application, derivatives of pyrrole-2-carbaldehyde have been designed as dual inhibitors for enzymes implicated in Alzheimer's disease. rsc.org Specifically, pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives were designed and synthesized to simultaneously target acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1), offering a promising multi-target therapeutic strategy for this neurodegenerative disorder. rsc.org

The versatility of the pyrrole scaffold is also evident in its use for creating ligands that complex with metal ions. A ligand system derived from pyrrole-2-carbaldehyde and ferrocenecarboxylic acid hydrazide was synthesized to study its complexing ability with divalent metal ions, which has relevance in areas like bioinorganic chemistry and sensor development. researchgate.net

Strategies for Novel Chemical Entity (NCE) Development

The development of Novel Chemical Entities (NCEs) is a primary goal of drug discovery, and scaffolds like this compound are instrumental in this process. The strategies often involve rational drug design, where the pyrrole core is systematically modified to enhance potency, selectivity, and pharmacokinetic properties.

One common strategy is lead optimization. This involves taking a "hit" compound, often identified through screening, and making targeted chemical modifications. The pyrrole ring system offers multiple positions for such modifications. For instance, the development of pyrrole-derived antimycobacterial agents has followed a rational lead optimization approach to improve efficacy. dntb.gov.ua

Another key strategy is the use of multicomponent reactions, which allow for the rapid synthesis of a diverse library of pyrrole derivatives from simple precursors. mdpi.comdntb.gov.ua This approach accelerates the discovery of new bioactive compounds. For example, a three-component synthesis has been developed to create a key pyrrole framework for producing drug candidates like COX-2 selective NSAIDs and antituberculosis lead compounds. mdpi.comresearchgate.net This method highlights how the cyano group in some pyrrole precursors can be transformed into aldehydes and other functional groups, providing handles for further structural diversification. mdpi.com The development of novel pyrrole-based derivatives is also supported by computational tools like 3D-QSAR and molecular docking, which help predict the activity of new designs before their synthesis. researchgate.net

Industrial and Organic Synthesis Applications of 4 Acetyl 1h Pyrrole 2 Carbaldehyde

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the 4-acetyl-1H-pyrrole-2-carbaldehyde scaffold makes it a significant intermediate in the synthesis of more elaborate organic structures, particularly in the pharmaceutical and agrochemical industries. nih.gov Pyrrole (B145914) derivatives are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, antioxidant, and antifungal properties. nih.gov

Research and patent literature indicate that 4-alkyl-pyrrole-2-carbaldehydes, the class to which this compound belongs, are valuable intermediates for pharmaceuticals containing heterocyclic components. google.com They can be utilized in the synthesis of dipyrroles and tripyrroles, which are crucial precursors for constructing complex macrocycles like porphyrins. google.com The N-methylated analog, 4-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde, has been identified as a precursor for various pharmaceuticals, highlighting the importance of the core structure in medicinal chemistry.

Furthermore, the pyrrole-2-carbaldehyde framework serves as a sustainable platform for building highly functionalized polyheterocyclic compounds. researchgate.net For example, through reactions like Knoevenagel condensation or cyclization, these intermediates can be transformed into pyrrole-fused systems. researchgate.net One specific application involves the use of 2-formylpyrrole derivatives to create pyrrole-based enaminones, which are key building blocks for synthesizing complex nitrogen-containing heterocycles like indolizines and pyrrolo[1,2-a]pyrazines, compounds that have demonstrated significant antifungal activity. mdpi.com This pathway underscores the role of this compound as a foundational element for developing novel, biologically active molecules. mdpi.com

Building Block for Advanced Materials and Functional Molecules

The unique electronic and structural characteristics of the pyrrole ring, combined with the reactivity of the aldehyde and acetyl groups, position this compound as a promising building block for advanced materials. Pyrrole-2-carbaldehydes are generally recognized as useful precursors for high-value compounds, including polymers and functional dyes. mdpi.com

The aldehyde functionality allows the molecule to readily react with various nucleophiles, enabling its incorporation into larger molecular architectures. lifechemicals.com This reactivity is particularly useful in the synthesis of fluorescent dyes. For instance, pyrrole-2-carbaldehyde is a known building block in the production of the BODIPY (boron-dipyrromethene) family of fluorescent dyes. mdpi.com The acetyl and carbaldehyde groups on the this compound molecule offer multiple points for modification and linkage, suggesting its potential utility in creating novel dyes and functional polymers. researchgate.netmdpi.com While specific examples detailing the use of this compound in materials science are not widespread, the established chemistry of related pyrrole-2-carbaldehydes indicates a strong potential for its application in developing new functional materials. researchgate.net

Catalyst Development and Polymerization Processes

While direct application of this compound in catalyst development is not extensively documented, the chemistry of related pyrrole compounds suggests potential pathways for its involvement in polymerization. The pyrrole core itself is the fundamental unit of polypyrrole, a well-known conducting polymer. The synthesis of polymers from pyrrole derivatives is an active area of research.